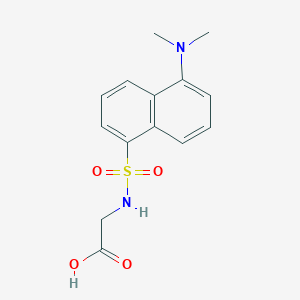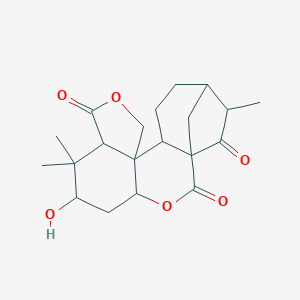
(-)-Ememodin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Emodin, also known as 1,3,8-trihydroxy-6-methylanthraquinone, is a naturally occurring anthraquinone derivative. It is primarily found in the roots and barks of various plants, molds, and lichens. Emodin is a significant component of several traditional Chinese herbs, including Rheum palmatum (rhubarb) and Polygonum multiflorum. This compound exhibits a wide range of biological activities, such as anti-inflammatory, anti-bacterial, anti-viral, anti-ulcerogenic, anti-cancer, and anti-cardiovascular effects .
准备方法
Synthetic Routes and Reaction Conditions
Emodin can be synthesized through various chemical routes. One common method involves the oxidative coupling of chrysophanol with a suitable oxidizing agent. Another approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of emodin often involves the extraction from natural sources, such as rhubarb roots. The extraction process includes steps like drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified through techniques like column chromatography or recrystallization to obtain pure emodin .
化学反应分析
Types of Reactions
Emodin undergoes various chemical reactions, including:
Oxidation: Emodin can be oxidized to form emodin anthrone and other derivatives.
Reduction: Reduction of emodin can yield reduced anthraquinone derivatives.
Substitution: Emodin can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include emodin anthrone, various ethers, and esters of emodin .
科学研究应用
Chemistry: Emodin is used as a starting material for the synthesis of other anthraquinone derivatives.
Biology: It is studied for its role in modulating biological pathways and its effects on cell proliferation and apoptosis.
Medicine: Emodin has shown promise in treating cardiovascular diseases, cancer, and inflammatory conditions. It is also being investigated for its anti-viral and anti-bacterial properties.
Industry: Emodin is used as a natural colorant in the textile and cosmetic industries .
作用机制
Emodin exerts its effects through multiple molecular targets and pathways. It inhibits various kinases, such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which play crucial roles in cell signaling. Emodin also modulates the activity of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and hypoxia-inducible factor-1alpha (HIF-1α). These interactions result in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
相似化合物的比较
Emodin belongs to the anthraquinone family, which includes compounds like chrysophanol, aloe-emodin, and rhein. Compared to these compounds, emodin exhibits a broader range of biological activities and higher potency in certain applications. For instance, aloe-emodin is primarily known for its laxative effects, while emodin has additional anti-cancer and anti-inflammatory properties .
List of Similar Compounds
- Chrysophanol
- Aloe-emodin
- Rhein
- Physcion
- Danthron
Emodin’s unique combination of biological activities and its potential for therapeutic applications make it a compound of significant interest in scientific research and industry.
属性
CAS 编号 |
14237-91-3 |
|---|---|
分子式 |
C20H26O6 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
6-hydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,9,18-trione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,21H,4-8H2,1-3H3 |
InChI 键 |
CYZWIEZNQBBNHE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
规范 SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


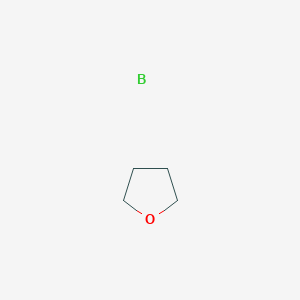
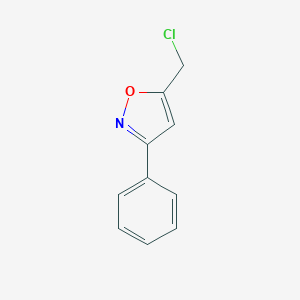
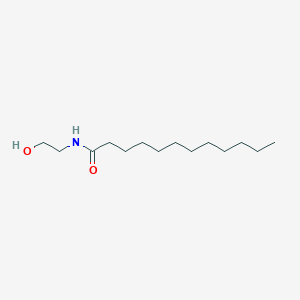
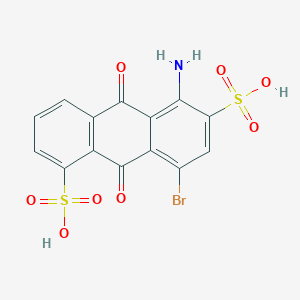
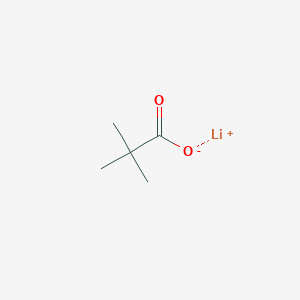
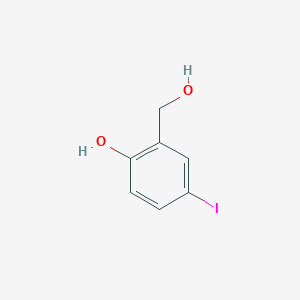
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
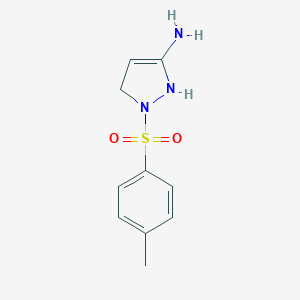
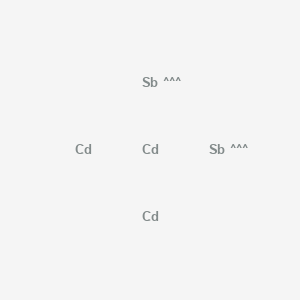
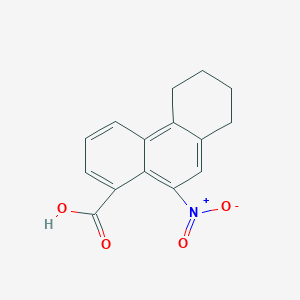
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
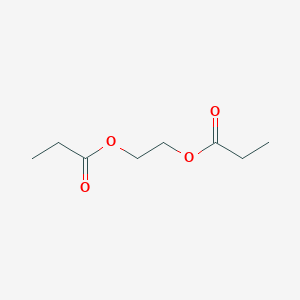
![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B86416.png)
